molecular formula C18H21NO B127651 (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine CAS No. 144119-12-0

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Cat. No. B127651
CAS RN: 144119-12-0
M. Wt: 267.4 g/mol
InChI Key: XIJAGFLYYNXCAB-QGZVFWFLSA-N
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Description

The compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the diphenylmethyl group suggests that this compound may have aromatic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods, including the reaction of amines with ketones or aldehydes .


Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the diphenylmethyl group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidines are generally polar and can participate in hydrogen bonding . The diphenylmethyl group is likely to contribute to the compound’s hydrophobicity .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its chiral nature, which is crucial for creating enantiomerically pure drugs. It serves as an intermediate in the production of antihistamines and antiallergenic agents . Its structural framework is also found in modafinil, a medication used to treat sleep disorders .

Catalysis in Organic Chemistry

In organic synthesis, this compound can act as a chiral catalyst. Its ability to influence the stereochemical outcome of reactions makes it valuable for producing specific enantiomers of a substance, which is particularly important in the creation of drugs and other active molecules.

Material Science

The compound’s derivatives are explored for their potential in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its structural analogs have been used in the advancement of organic field-effect transistors (OFETs) and OLEDs .

Biological Studies

In biological research, this compound’s derivatives may be used to study the interaction with biological membranes or proteins due to their amphiphilic nature. This can help in understanding drug-receptor interactions and the development of new therapeutic agents .

Chemical Research

Researchers use this compound to explore new chemical reactions and pathways. Its unique structure allows for the investigation of novel bond formations and reaction mechanisms, contributing to the advancement of synthetic chemistry knowledge .

Industrial Applications

While specific industrial applications of this exact compound are not widely reported, structurally related diphenylmethanol derivatives are used in the production of agrochemicals, as terminating groups in polymerizations, and in the manufacture of polyurethanes .

Future Directions

The future directions for this compound would depend on its applications. Pyrrolidine derivatives are of interest in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown This compound, also known as “®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine” or “[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol”, is a complex molecule and its interaction with biological systems is likely multifaceted

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are identified, it will be possible to map out the biochemical pathways involved and understand the compound’s impact on these pathways.

Result of Action

The molecular and cellular effects of “®-(1-Methylpyrrolidin-2-yl)diphenylmethanol” are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are not yet fully elucidated. Future research should aim to uncover these effects to provide a comprehensive understanding of the compound’s action.

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, presence of other molecules, and cellular context can all impact the action of a compound.

properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJAGFLYYNXCAB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

CAS RN

144119-12-0
Record name (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
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